![molecular formula C10H16N2O5 B13743068 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate CAS No. 3452-65-1](/img/structure/B13743068.png)
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate typically involves the reaction of aziridine with ethylene glycol derivatives under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aziridine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridine rings are highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace the aziridine ring or other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of bases or acids to facilitate the reactions, and solvents like dichloromethane or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, nucleophilic ring-opening reactions with amines can lead to the formation of amino alcohols, while reactions with thiols can produce thioethers.
Applications De Recherche Scientifique
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Materials Science: It is used in the synthesis of polymers and coatings due to its reactivity and ability to form cross-linked structures.
Biological Research: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of cancer research.
Mécanisme D'action
The mechanism of action of 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate involves the alkylation of nucleophilic sites on DNA and proteins. The aziridine ring’s high strain energy facilitates its reaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzymes and disruption of cellular processes, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an immunomodulatory anticancer drug.
Aziridine-2-carboxylic acid derivatives: Studied for their potential as protein disulfide isomerase inhibitors.
Uniqueness
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate is unique due to its specific structure, which allows for versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
3452-65-1 |
|---|---|
Formule moléculaire |
C10H16N2O5 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
2-[2-(aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O5/c13-9(11-1-2-11)16-7-5-15-6-8-17-10(14)12-3-4-12/h1-8H2 |
Clé InChI |
CIQRDAIZBSGIMU-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)OCCOCCOC(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
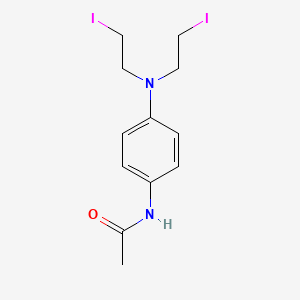
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
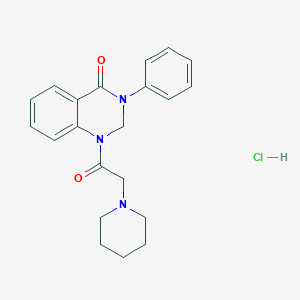
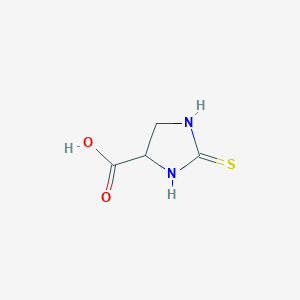
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
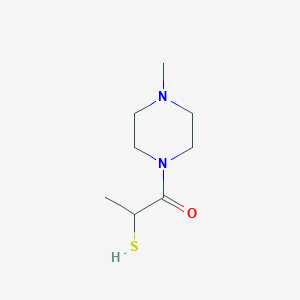

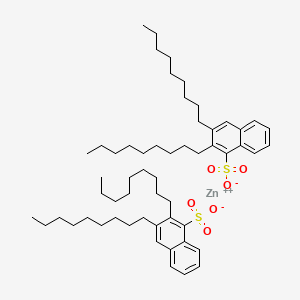
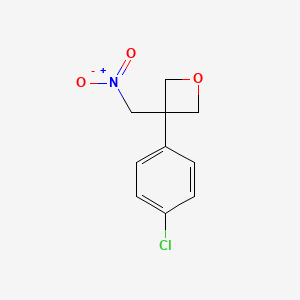
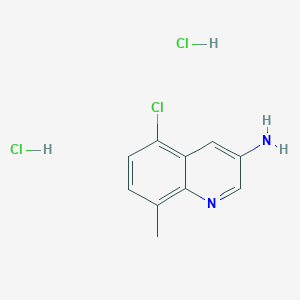
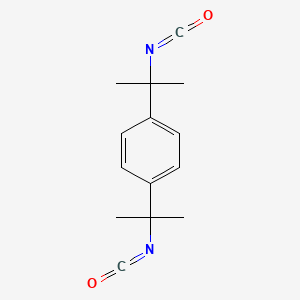
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
